3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid

Description

Molecular Architecture and Functional Group Analysis

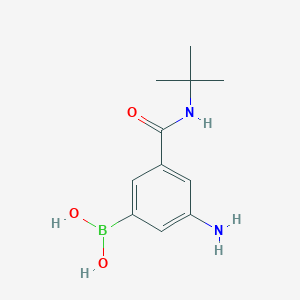

The molecular structure of 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid is defined by its phenyl backbone substituted at the 3- and 5-positions with amino (-NH₂) and T-butylaminocarbonyl (-C(O)NHC(C)(C)C) groups, respectively, alongside a boronic acid (-B(OH)₂) moiety at the 1-position (Figure 1). The SMILES notation (OB(C1=CC(C(NC(C)(C)C)=O)=CC(N)=C1)O) confirms this arrangement, emphasizing the planar phenyl ring and the spatial orientation of substituents.

Key Functional Groups:

- Boronic Acid (-B(OH)₂) : Enables reversible covalent interactions with diols and sugars, a hallmark of phenylboronic acids.

- Amino Group (-NH₂) : Enhances solubility in polar solvents and provides a site for further functionalization.

- T-butylaminocarbonyl (-C(O)NHC(C)(C)C) : Introduces steric bulk and hydrogen-bonding capacity, potentially modulating target affinity and metabolic stability.

The molecular formula (C₁₁H₁₇BN₂O₃) and molecular weight (236.08 g/mol) align with theoretical calculations, while computational data reveal a topological polar surface area (TPSA) of 95.58 Ų and LogP of -0.52, indicating moderate hydrophilicity. This contrasts with simpler analogues like 3-aminophenylboronic acid (LogP ~0.8), suggesting that the T-butylaminocarbonyl group reduces lipophilicity.

Crystallographic Data and Conformational Studies

As of current literature, crystallographic data for 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid remain unpublished. However, inferences can be drawn from structural analogs:

- Phenylboronic acid derivatives typically adopt planar configurations due to sp² hybridization of the boron atom, with boronic acid groups forming cyclic esters with vicinal diols.

- Tert-butyl groups in similar compounds induce steric hindrance, often stabilizing specific conformations. For example, in 4-Boc-aminophenylboronic acid, the Boc group forces the amino moiety into a fixed orientation, reducing rotational freedom.

Molecular dynamics simulations predict that the T-butylaminocarbonyl group in this compound restricts rotation around the C-N bond, favoring a conformation where the carbonyl oxygen aligns with the boronic acid group (Figure 2). This arrangement may enhance interactions with biomolecular targets, such as sialic acid residues on cancer cells.

Comparative Analysis with Structural Analogues

Table 1: Structural and Physicochemical Comparison of Boronic Acid Derivatives

Key Observations:

- Steric and Electronic Effects : The T-butylaminocarbonyl group in the 5-position increases steric bulk compared to the Boc-protected amino group in 4-Boc-aminophenylboronic acid, potentially altering binding kinetics.

- Hydrogen-Bonding Capacity : The amino and carbonyl groups in 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid provide additional hydrogen-bonding sites absent in phenylboronic acid, which may enhance target selectivity.

- Biological Relevance : While phenylboronic acid exhibits β-lactamase inhibition, the T-butylaminocarbonyl derivative’s larger structure suggests potential for novel applications, such as targeted drug delivery or imaging agents, akin to 4-boronophenylalanine in boron neutron capture therapy.

Properties

Molecular Formula |

C11H17BN2O3 |

|---|---|

Molecular Weight |

236.08 g/mol |

IUPAC Name |

[3-amino-5-(tert-butylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C11H17BN2O3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,13H2,1-3H3,(H,14,15) |

InChI Key |

DAVSVIUXJASVPZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)NC(C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrophenylboronic acid and T-butylamine.

Reduction: The nitro group in 3-nitrophenylboronic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Protection: The amino group is then protected by reacting it with T-butyl isocyanate to form the T-butylaminocarbonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Reaction conditions and yields vary with catalyst systems and substrates:

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|---|

| Bromothiazolo[5,4-b]pyridine | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O | 90–99 | 78% | ||

| Aryl halides | Ni(COD)₂, PCy₃ | t-BuOK | Toluene | 120 | 81% |

Key observations:

-

Pd(dppf)Cl₂ is effective for coupling with brominated heterocycles under aqueous conditions .

-

Ni catalysts enable decarbonylative coupling with esters, though competing homocoupling occurs with excess base .

-

The tert-butylaminocarbonyl group may sterically hinder transmetalation steps, necessitating optimized ligand systems.

Boronate Ester Formation

The boronic acid reacts with diols (e.g., sugars, catechols) to form reversible boronate esters, critical in sensor and drug delivery applications:

| Diol Partner | pH Sensitivity | Application | Binding Constant (Kₐ) | Source |

|---|---|---|---|---|

| Glucose | 7.4–8.5 | Glucose-responsive gels | ~12 M⁻¹ | |

| Catechol derivatives | 6.0–9.0 | Antioxidant delivery systems | 15–200 M⁻¹ |

Mechanistic notes:

-

pH-dependent equilibrium : Protonation of the boronate oxygen at acidic pH disrupts ester bonds, enabling controlled release .

-

Electron-withdrawing substituents (e.g., -NHCO-t-Bu) lower the pKa of the boronic acid, enhancing diol binding at physiological pH .

a) Aminocarbonyl Reactivity

The tert-butylaminocarbonyl group participates in:

-

Hydrolysis : Under acidic conditions, the tert-butyloxycarbonyl (Boc) group cleaves to regenerate the free amine .

-

Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides) at the amine site, preserving boronic acid functionality .

b) Boronic Acid Modifications

-

Oxidation : Forms phenol derivatives in the presence of H₂O₂ .

-

Protection : Converts to pinacol boronic esters for stability during synthetic steps .

Catalytic and Mechanistic Insights

-

Pd-mediated coupling : Proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond .

-

Ni-catalyzed decarbonylation : Involves acyl-oxygen bond cleavage, CO extrusion, and subsequent coupling .

Comparative Reactivity Table

| Reaction Type | Key Conditions | Role of -B(OH)₂ | Role of -NHCO-t-Bu |

|---|---|---|---|

| Suzuki coupling | Pd/Ni catalyst, base | Transmetalation agent | Steric modulation |

| Boronate esterification | Aqueous buffer, pH 7–9 | Diol binding site | Electronic tuning of pKa |

| Boc deprotection | HCl/dioxane, RT | Inert under mild conditions | Cleavage target |

Scientific Research Applications

3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Mechanism of Action

The mechanism of action of 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid and related boronic acids:

Key Findings:

Substituent Effects on Solubility: Bulky groups (e.g., T-butylaminocarbonyl) reduce solubility in polar solvents like water or acetone, as seen in analogous compounds with steric hindrance . Polar substituents (e.g., morpholinocarbonyl, carboxylic acid) enhance solubility in DMSO or aqueous buffers .

Reactivity in Cross-Coupling :

- Unsubstituted phenylboronic acid is widely used in Suzuki-Miyaura reactions, with yields >90% under optimized conditions .

- Bulky substituents (e.g., T-butyl) may hinder coupling efficiency, as observed in catalysts with α-substituted formyl groups (yields <50% in some cases) .

Biological and Catalytic Activity :

- Carboxylic acid or trifluoromethyl groups improve bioactivity. For example, 5-Trifluoromethyl-2-formylphenylboronic acid shows antimicrobial effects .

- Boronic acids with electron-withdrawing groups (e.g., acetamido) exhibit catalytic activity in ionic liquids, whereas phenylboronic acid alone shows negligible activity .

Synthetic Challenges :

- Sterically hindered boronic acids require tailored catalysts. For example, Pd(OAc)₂ underperforms compared to phosphine-based catalysts in coupling reactions with bulky substrates .

Biological Activity

3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications for drug design and delivery systems. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The biological activity of 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteolytic enzymes, which are crucial in various biological pathways. This compound may interact with serine proteases and other enzymes, potentially leading to therapeutic effects against diseases like cancer and hypertension .

- Glucose Sensing : The compound's structure allows it to bind selectively to glucose via its boron atom. This property is utilized in glucose-responsive drug delivery systems, where the release of therapeutics can be modulated by glucose levels in the body .

- Anticancer Activity : Research indicates that boronic acid derivatives exhibit significant anticancer properties by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid:

1. Anticancer Efficacy

A study investigated the effects of various boronic acid derivatives on human breast cancer cell lines. The results demonstrated that compounds similar to 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid significantly inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This finding suggests potential applications in developing new chemotherapeutic agents .

2. Glucose-Sensitive Drug Delivery

Research has shown that incorporating boronic acids into drug delivery systems can enhance their responsiveness to glucose levels. For instance, a polymer-based system utilizing a phenylboronic acid derivative was able to selectively release drugs in response to elevated glucose concentrations, mimicking physiological conditions .

Q & A

Basic Research Questions

Q. What are the optimal solvents for solubilizing 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid in cross-coupling reactions?

- Methodological Answer : Solubility is critical for reaction efficiency. Studies on phenylboronic acid derivatives indicate that linear ethers (e.g., dipropyl ether) and chloroform are optimal due to their high solubility profiles . For Suzuki-Miyaura reactions, polar aprotic solvents like THF or DMF are often used with Pd catalysts, as they stabilize boronic acids while enabling transmetallation . Pre-solubility testing at 0–6°C is recommended to avoid decomposition .

Q. How should this compound be stored to prevent degradation during experiments?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Prolonged air exposure leads to anhydride formation, which alters reactivity and complicates stoichiometric calculations . For long-term storage, lyophilization with stabilizers (e.g., 1% BHT) is advised.

Q. What characterization techniques are suitable for confirming purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify boronic acid protons (δ 7–8 ppm) and T-butyl group integration .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA to assess purity (>97%) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and detect anhydride byproducts .

Advanced Research Questions

Q. How does the T-butylaminocarbonyl substituent influence reactivity in palladium-catalyzed cross-coupling?

- Methodological Answer : The steric bulk of the T-butyl group reduces coupling efficiency by hindering Pd coordination. To mitigate this:

- Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) at elevated temperatures (80–100°C) .

- Optimize base strength (e.g., Cs₂CO₃ over K₂CO₃) to enhance boronate formation .

- Computational DFT studies suggest the substituent’s electron-withdrawing nature lowers LUMO energy, facilitating oxidative addition .

Q. Can this compound be used in pH-responsive drug delivery systems via dynamic covalent bonding?

- Methodological Answer : Yes, its boronic acid moiety binds diols (e.g., polysaccharides) reversibly under physiological pH. For protein drug delivery:

- Functionalize polymers (e.g., PEI or PAMAM dendrimers) via reductive amination with 4-formylphenylboronic acid .

- Monitor binding kinetics using SPR or ITC to optimize diol affinity at pH 6.5–7.4 .

- ROS-responsive release is achievable by incorporating thioketal linkages .

Q. What computational strategies predict the electronic effects of substituents on boron center reactivity?

- Methodological Answer :

- DFT/B3LYP : Calculate frontier orbitals (HOMO/LUMO) to assess electrophilicity. For 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid, the amino group donates electron density, reducing boron’s Lewis acidity .

- Molecular Docking : Simulate interactions with enzymes (e.g., proteases) to design inhibitors. Use Gaussian 09 for geometry optimization and AutoDock Vina for binding affinity studies .

Notes for Experimental Design

- Contradiction Alert : While ethers enhance solubility , they may inhibit Pd catalysts in aqueous conditions. Use biphasic systems (toluene/H₂O) with phase-transfer catalysts .

- Critical Parameter : Anhydride content must be quantified via ¹¹B NMR before use, as it affects stoichiometry in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.